molecular formula C15H12BrN3O3S B11318018 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide

Cat. No.: B11318018
M. Wt: 394.2 g/mol
InChI Key: HHYZUQONBJKBMZ-UHFFFAOYSA-N
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Description

6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between salicylaldehyde and an appropriate β-ketoester under acidic or basic conditions.

    Bromination: The chromene core is then brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 6-position.

    Thiadiazole Ring Formation: The thiadiazole ring is synthesized separately by reacting a suitable thiosemicarbazide with a carboxylic acid derivative under dehydrating conditions.

    Coupling Reaction: The thiadiazole derivative is then coupled with the brominated chromene core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring or the propyl group.

    Reduction: Reduction reactions can target the carbonyl groups in the chromene or carboxamide moieties.

    Substitution: The bromine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.

Major Products

    Oxidation: Oxidized derivatives with modified thiadiazole or propyl groups.

    Reduction: Reduced derivatives with altered carbonyl functionalities.

    Substitution: Substituted derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Potential use in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The presence of the bromine atom, thiadiazole ring, and carboxamide group may contribute to its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-4H-chromene-2-carboxamide lies in the presence of the bromine atom, which can influence its reactivity, binding affinity, and overall biological activity. The combination of the chromene core, thiadiazole ring, and carboxamide group also contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H12BrN3O3S

Molecular Weight

394.2 g/mol

IUPAC Name

6-bromo-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)chromene-2-carboxamide

InChI

InChI=1S/C15H12BrN3O3S/c1-2-3-13-18-19-15(23-13)17-14(21)12-7-10(20)9-6-8(16)4-5-11(9)22-12/h4-7H,2-3H2,1H3,(H,17,19,21)

InChI Key

HHYZUQONBJKBMZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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